molecular formula C10H9FN2O2 B3140437 1-[(3-fluorobenzyl)oxy]-1H-imidazol-3-ium-3-olate CAS No. 477886-94-5

1-[(3-fluorobenzyl)oxy]-1H-imidazol-3-ium-3-olate

Cat. No. B3140437
CAS RN: 477886-94-5
M. Wt: 208.19 g/mol
InChI Key: OFTVESGYFCOLMN-UHFFFAOYSA-N
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Description

1-[(3-fluorobenzyl)oxy]-1H-imidazol-3-ium-3-olate, also known as FGIN-1-27, is a chemical compound that has been studied for its potential therapeutic applications. FGIN-1-27 belongs to the imidazolium class of compounds and has been found to exhibit a range of pharmacological effects.

Scientific Research Applications

Antioxidant Activity and Mechanisms

Research on antioxidants is significant in fields ranging from food engineering to medicine, highlighting the importance of identifying compounds with antioxidant properties. Analytical methods like the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests assess antioxidant activity, which could be relevant for evaluating "1-[(3-fluorobenzyl)oxy]-1H-imidazol-3-ium-3-olate" in similar contexts (Munteanu & Apetrei, 2021).

Applications in Organic Pollutants Treatment

The enzymatic approach using oxidoreductive enzymes, assisted by redox mediators, shows promise in degrading various organic pollutants. This technique, which enhances the efficiency of degradation, might be an area where "1-[(3-fluorobenzyl)oxy]-1H-imidazol-3-ium-3-olate" could find application, particularly if it acts as a redox mediator or a substrate for such enzymatic reactions (Husain & Husain, 2007).

Metal-Ion Sensing and Selectivity

Compounds with heterocyclic frameworks like 1,3,4-oxadiazoles show potential for metal-ion sensing due to their high photoluminescence quantum yield and stability. This suggests a research avenue for "1-[(3-fluorobenzyl)oxy]-1H-imidazol-3-ium-3-olate" in developing new chemosensors or materials for detecting metal ions in various contexts (Sharma, Om, & Sharma, 2022).

Zeolite Imidazolate Frameworks (ZIFs)

The development of ZIFs, which incorporate metal ions with imidazolate linkers, highlights the compound's potential applicability in creating new materials with unique properties for gas storage, separation technologies, or catalysis. Given the structural relation, "1-[(3-fluorobenzyl)oxy]-1H-imidazol-3-ium-3-olate" might be explored for similar applications (Sankar et al., 2019).

properties

IUPAC Name

1-[(3-fluorophenyl)methoxy]-3-oxidoimidazol-3-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c11-10-3-1-2-9(6-10)7-15-13-5-4-12(14)8-13/h1-6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTVESGYFCOLMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CON2C=C[N+](=C2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-fluorobenzyl)oxy]-1H-imidazol-3-ium-3-olate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(3-fluorobenzyl)oxy]-1H-imidazol-3-ium-3-olate
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1-[(3-fluorobenzyl)oxy]-1H-imidazol-3-ium-3-olate
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1-[(3-fluorobenzyl)oxy]-1H-imidazol-3-ium-3-olate
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1-[(3-fluorobenzyl)oxy]-1H-imidazol-3-ium-3-olate
Reactant of Route 5
1-[(3-fluorobenzyl)oxy]-1H-imidazol-3-ium-3-olate
Reactant of Route 6
1-[(3-fluorobenzyl)oxy]-1H-imidazol-3-ium-3-olate

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